6-(4-Isopropoxyphenyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(4-propan-2-yloxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)17-11-5-3-10(4-6-11)12-7-13(16)15-8-14-12/h3-9H,1-2H3,(H,14,15,16) |
InChI Key |
FDYWOZCPYDXRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 4 Isopropoxyphenyl Pyrimidin 4 Ol
Retrosynthetic Analysis for the Pyrimidin-4-ol Core with Isopropoxyphenyl Moiety
A retrosynthetic analysis of 6-(4-isopropoxyphenyl)pyrimidin-4-ol reveals several logical bond disconnections that pave the way for feasible synthetic strategies. The core pyrimidin-4-ol ring can be conceptually disassembled to identify key starting materials. One common approach involves a [4+2] disconnection, identifying a 1,3-dicarbonyl compound and an amidine or urea (B33335) derivative as primary synthons. advancechemjournal.com
Specifically, disconnection of the N1-C2 and N3-C4 bonds points towards a β-ketoester or a related 1,3-dicarbonyl compound bearing the 4-isopropoxyphenyl group, and a source for the N-C-N fragment, such as formamide (B127407) or urea. advancechemjournal.com This approach forms the basis of classical cyclocondensation reactions for pyrimidine (B1678525) synthesis.
Alternatively, a disconnection at the C6-aryl bond suggests a strategy involving the pre-formation of the pyrimidin-4-ol ring followed by the introduction of the 4-isopropoxyphenyl group. This points towards cross-coupling reactions, where a halogenated pyrimidin-4-ol serves as an electrophilic partner for an organometallic reagent derived from 4-isopropoxyaniline (B1293747) or a related precursor.
Development of Novel Synthetic Pathways for this compound
Building upon the retrosynthetic blueprints, various synthetic pathways have been developed to access this compound and its analogs. These methods can be broadly categorized into cyclocondensation approaches, cross-coupling strategies, and multi-component reactions.
Cyclocondensation Approaches
Cyclocondensation reactions are a foundational method for the synthesis of the pyrimidine ring. In the context of this compound, a key precursor is a β-ketoester bearing the 4-isopropoxyphenyl moiety, such as ethyl 3-(4-isopropoxyphenyl)-3-oxopropanoate. This intermediate can be synthesized through various methods, including the Claisen condensation of an appropriate acetophenone (B1666503) derivative with a dialkyl carbonate.
The subsequent cyclocondensation of this β-ketoester with a suitable nitrogen-containing reagent, like formamide or urea, under acidic or basic conditions, leads to the formation of the pyrimidin-4-ol ring. The reaction with formamide, for instance, provides a direct route to the target molecule.
A representative reaction is the condensation of ethyl 3-(4-isopropoxyphenyl)-3-oxopropanoate with formamide, which upon heating, yields this compound. The reaction conditions for such cyclocondensations can be optimized to improve yields.
Table 1: Representative Cyclocondensation Reaction
| Starting Material 1 | Starting Material 2 | Product |
| Ethyl 3-(4-isopropoxyphenyl)-3-oxopropanoate | Formamide | This compound |
Note: This table represents a general synthetic approach. Specific reaction conditions and yields would be dependent on the chosen reagents and experimental setup.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile method for the synthesis of aryl-substituted heterocycles. mdpi.commdpi.com This strategy is highly valuable for introducing the 4-isopropoxyphenyl group onto a pre-existing pyrimidin-4-ol core.
The synthesis typically begins with a halogenated pyrimidin-4-ol, such as 6-chloropyrimidin-4-ol, which can be prepared from commercially available starting materials. This halo-pyrimidine then serves as the electrophilic partner in the Suzuki coupling reaction with (4-isopropoxyphenyl)boronic acid as the nucleophilic partner.
The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. researchgate.net
Table 2: Suzuki-Miyaura Cross-Coupling for this compound Synthesis
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |
| 6-Chloropyrimidin-4-ol | (4-Isopropoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | This compound |
Note: This table illustrates a typical Suzuki-Miyaura coupling. The specific conditions can be varied to optimize the reaction.
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones. wikipedia.org
A variation of the Biginelli reaction can be employed for the synthesis of this compound. This would involve the one-pot condensation of 4-isopropoxybenzaldehyde (B92280), a β-ketoester like ethyl acetoacetate, and urea or thiourea (B124793) under acidic catalysis. taylorandfrancis.comresearchgate.net The initial product would be a dihydropyrimidine (B8664642) derivative, which would then require an oxidation step to afford the final aromatic pyrimidin-4-ol.
Optimization of Reaction Conditions and Yields for Enhanced Synthetic Efficiency
The efficiency of the synthetic routes to this compound can be significantly improved by optimizing various reaction parameters. For cyclocondensation reactions, factors such as temperature, reaction time, and the choice of catalyst (acidic or basic) can have a profound impact on the yield and purity of the product.
In the case of Suzuki-Miyaura cross-coupling, a systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal conditions. For instance, the use of more active palladium catalysts and specialized phosphine ligands can lead to higher yields and shorter reaction times, even with challenging substrates. researchgate.net Microwave-assisted synthesis has also been shown to accelerate these reactions significantly. researchgate.net
For Biginelli-type reactions, the choice of acid catalyst is critical. A variety of Brønsted and Lewis acids have been investigated to improve the efficiency of this reaction. sennosbiotech.comresearchgate.net Solvent-free conditions and the use of solid-supported catalysts are also being explored to develop more environmentally friendly and sustainable synthetic protocols. jsynthchem.com
Table 3: Optimization Parameters for Synthetic Routes
| Synthetic Route | Key Parameters for Optimization |
| Cyclocondensation | Catalyst (acid/base), Temperature, Reaction Time, Solvent |
| Suzuki-Miyaura Coupling | Palladium Catalyst, Ligand, Base, Solvent, Temperature |
| Multi-Component Reaction | Catalyst, Solvent, Reactant Stoichiometry, Temperature |
Investigation of Synthetic Routes to Related Pyrimidine and Pyrazolopyrimidine Structures
The synthetic methodologies developed for this compound can be extended to prepare a variety of related pyrimidine and fused pyrazolopyrimidine structures. For example, by using different substituted β-ketoesters or amidines in cyclocondensation reactions, a library of diversely substituted pyrimidin-4-ols can be generated.
Furthermore, this compound itself can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. A particularly important class of related compounds is the pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. nih.govekb.eg
The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by first converting the 4-ol group of the pyrimidine into a better leaving group, such as a chloro group, by treatment with phosphoryl chloride. The resulting 4-chloro-6-(4-isopropoxyphenyl)pyrimidine (B1371936) can then undergo a cyclization reaction with hydrazine (B178648) to form the pyrazole (B372694) ring, yielding the corresponding pyrazolo[3,4-d]pyrimidine derivative. Further functionalization of this fused ring system can lead to a wide range of novel compounds with potential therapeutic applications. nih.govmdpi.com
Access to Isopropoxyphenyl-Substituted Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established area of heterocyclic chemistry, prized for the diverse biological activities of its derivatives. nih.gov A common and effective strategy for the construction of this fused ring system involves the cyclocondensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its synthetic equivalent. illinois.edu
To obtain isopropoxyphenyl-substituted pyrazolo[1,5-a]pyrimidines, a plausible synthetic pathway involves the reaction of a 3-amino-1H-pyrazole with a β-diketone bearing the desired isopropoxyphenyl moiety. A key precursor for this transformation is 1-(4-isopropoxyphenyl)butane-1,3-dione. The reaction proceeds via initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-diketone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.
The reaction conditions for this type of condensation can vary, with both acidic and basic catalysis being employed to facilitate the reaction. illinois.edu Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times. byu.edu The regioselectivity of the cyclization can be influenced by the substitution pattern on both the 3-aminopyrazole and the β-diketone.
A representative reaction scheme is depicted below:
Scheme 1: Synthesis of Isopropoxyphenyl-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Product |
| 3-Amino-1H-pyrazole | 1-(4-Isopropoxyphenyl)butane-1,3-dione | Isopropoxyphenyl-substituted pyrazolo[1,5-a]pyrimidine |
Synthesis of Dihydro-Pyrimidin-4-one Analogues
The synthesis of dihydro-pyrimidin-4-one analogues often utilizes the well-known Biginelli reaction. wikipedia.org This one-pot, three-component reaction typically involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea under acidic conditions. wikipedia.orgnih.gov
For the synthesis of dihydro-pyrimidin-4-one analogues bearing the 4-isopropoxyphenyl group, 4-isopropoxybenzaldehyde is a readily available starting material. The reaction mechanism is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic addition by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone ring system. wikipedia.org
A variety of catalysts can be employed to promote the Biginelli reaction, including Brønsted and Lewis acids. wikipedia.org The reaction is known for its operational simplicity and the ability to generate structurally diverse products in good yields. beilstein-journals.orgrsc.org
Scheme 2: Biginelli Reaction for the Synthesis of Dihydro-Pyrimidin-4-one Analogues
| Aldehyde | β-Ketoester | Urea/Thiourea | Product |
| 4-Isopropoxybenzaldehyde | Ethyl acetoacetate | Urea | Ethyl 4-(4-isopropoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Characterization of Synthetic Intermediates and Products
The structural elucidation of the synthesized isopropoxyphenyl-substituted pyrazolo[1,5-a]pyrimidine and dihydro-pyrimidin-4-one derivatives relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for confirming the structures of these heterocyclic compounds.
For the isopropoxyphenyl-substituted pyrazolo[1,5-a]pyrimidine derivatives , characteristic signals in the ¹H NMR spectrum would include:
Aromatic protons of the pyrazolo[1,5-a]pyrimidine core and the isopropoxyphenyl group.
A septet and a doublet for the isopropyl group protons.
A singlet for the methyl group on the pyrimidine ring.
The ¹³C NMR spectrum would show distinct signals for the aromatic and aliphatic carbons, including the quaternary carbons of the fused ring system.
For the dihydro-pyrimidin-4-one analogues , the ¹H NMR spectrum is expected to show:
A characteristic signal for the proton at the C4 position of the dihydropyrimidine ring.
Signals for the protons of the isopropoxyphenyl group.
Resonances for the protons of the ester and methyl groups.
Two distinct signals for the NH protons of the urea moiety.
The ¹³C NMR spectrum would provide evidence for the carbonyl carbon, the sp³-hybridized C4 carbon, and the other carbons of the heterocyclic ring and the substituents.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Dihydropyrimidinone Analogue *
| Group | Expected ¹H NMR Shift | Expected ¹³C NMR Shift |
| Isopropyl CH | ~4.6 (septet) | ~70 |
| Isopropyl CH₃ | ~1.3 (doublet) | ~22 |
| Aromatic CH | 6.8 - 7.5 | 115 - 130 |
| Pyrimidine CH | ~5.1 (doublet) | ~54 |
| Pyrimidine CH₃ | ~2.2 (singlet) | ~18 |
| Ester OCH₂ | ~4.0 (quartet) | ~60 |
| Ester CH₃ | ~1.1 (triplet) | ~14 |
| NH | ~7.7 (singlet), ~9.2 (singlet) | - |
| C=O | - | ~152, ~165 |
| Aromatic C-O | - | ~158 |
| Aromatic C-C | - | ~127, ~137 |
| Pyrimidine C-N | - | ~100, ~148 |
| *Based on data for analogous compounds. |
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound.
Advanced Spectroscopic and Structural Elucidation of 6 4 Isopropoxyphenyl Pyrimidin 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism
High-Resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 6-(4-isopropoxyphenyl)pyrimidin-4-ol in solution. It provides detailed information about the chemical environment of each nucleus, enabling the assignment of protons and carbons and offering insights into the molecule's dynamic behavior, including conformational preferences and tautomeric equilibria.
The 4-hydroxypyrimidine (B43898) core of the molecule can exist in equilibrium between the hydroxy (enol) form and the keto (pyrimidinone) form. researchgate.net ¹H and ¹³C NMR are highly sensitive to this tautomerism. In the hydroxy form, a characteristic -OH proton signal would be observed, while the keto form would exhibit an N-H proton signal. Furthermore, the chemical shift of the C4 carbon is diagnostic: it would appear at a lower field in the keto form (as a C=O group) compared to the hydroxy form (as a C-OH group). researchgate.net
Based on data from analogous substituted pyrimidine (B1678525) and phenyl compounds, a predicted NMR assignment for this compound in a solvent like DMSO-d₆ can be compiled. rsc.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine H-2 | ~8.1 | ~158.0 |
| Pyrimidine H-5 | ~6.5 | ~105.0 |
| Phenyl H-2', H-6' | ~7.9 (d, J ≈ 8.8 Hz) | ~129.0 |
| Phenyl H-3', H-5' | ~7.0 (d, J ≈ 8.8 Hz) | ~116.0 |
| Isopropoxy CH | ~4.7 (sept, J ≈ 6.0 Hz) | ~70.0 |
| Isopropoxy CH₃ | ~1.3 (d, J ≈ 6.0 Hz) | ~22.0 |
| Pyrimidine C4 | - | ~165.0 (keto) or ~160.0 (enol) |
| Pyrimidine C6 | - | ~163.0 |
| Phenyl C1' | - | ~125.0 |
| Phenyl C4' | - | ~160.0 |
| Pyrimidine N-H / O-H | ~12.5 (broad s) | - |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and the predominant tautomeric form.
Deuterium (B1214612) Exchange Studies
To definitively identify labile protons, such as those on hydroxyl or amide groups, a deuterium exchange study is performed. Upon addition of a few drops of deuterium oxide (D₂O) to the NMR sample, protons attached to heteroatoms (O-H or N-H) are readily exchanged for deuterium atoms. This exchange leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. For this compound, the disappearance of the broad singlet around 12.5 ppm would confirm its assignment as the exchangeable proton of either the pyrimidinol (-OH) or pyrimidinone (N-H) tautomer.
Advanced 2D NMR Techniques (e.g., NOESY, ROESY)
Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for conformational analysis. These experiments detect through-space correlations between protons that are physically close to each other (typically <5 Å), regardless of whether they are connected through bonds. columbia.eduyoutube.com
For this compound, these techniques would be particularly useful for:
Determining the orientation of the phenyl ring: NOESY/ROESY correlations between the pyrimidine H-5 proton and the ortho-protons (H-2'/H-6') of the phenyl ring would provide information about the dihedral angle between the two rings.
Mapping the conformation of the isopropoxy group: Correlations between the isopropoxy CH proton and the meta-protons (H-3'/H-5') of the phenyl ring would help define the preferred rotational conformation of this flexible side chain. spbu.ru
The strength of the cross-peaks in a quantitative NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons, allowing for the calculation of interproton distances and the construction of a detailed 3D structural model in solution. huji.ac.il
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
The molecular formula for this compound is C₁₃H₁₄N₂O₂. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The high precision of the measurement allows for the confirmation of the molecular formula with a very low margin of error, usually less than 5 parts per million (ppm).
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Exact Mass (Monoisotopic) | 230.1055 u |
| Expected Ion [M+H]⁺ | 231.1128 u |
| Expected Ion [M+Na]⁺ | 253.0948 u |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the types of bonds they form. These techniques are complementary and are particularly useful for studying tautomerism and intermolecular interactions like hydrogen bonding.
For this compound, the spectra would be dominated by vibrations from the pyrimidine ring, the phenyl ring, and the isopropoxy group. Crucially, these spectra can help distinguish between the hydroxy and keto tautomers. rsc.org
Keto form (Pyrimidinone): A strong C=O stretching band would be expected in the FT-IR spectrum, typically between 1650-1700 cm⁻¹. An N-H stretching vibration would also be present around 3100-3300 cm⁻¹.
Hydroxy form (Pyrimidinol): This form would lack a strong C=O band and instead show a broad O-H stretching band around 3200-3500 cm⁻¹.
Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric ring modes. The "ring-breathing" vibration of the pyrimidine ring, often found near 1000 cm⁻¹, is typically a strong band in the Raman spectrum and can be indicative of the aromaticity of the heterocyclic system. rsc.orgresearchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 3200-3500 (broad) | O-H Stretch (enol tautomer) | FT-IR |
| 3100-3300 | N-H Stretch (keto tautomer) | FT-IR |
| 3000-3100 | Aromatic C-H Stretch | FT-IR, Raman |
| 2850-2980 | Aliphatic C-H Stretch (isopropoxy) | FT-IR, Raman |
| 1650-1700 | C=O Stretch (keto tautomer) | FT-IR |
| 1580-1620 | C=N, C=C Ring Stretches | FT-IR, Raman |
| ~1250 | Aryl C-O Stretch | FT-IR |
| ~1000 | Pyrimidine Ring Breathing | Raman |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.
For this compound, a crystal structure would unambiguously:
Identify the Tautomer: It would show whether the molecule exists in the hydroxy or keto form in the solid state by locating the position of the relevant hydrogen atom (on oxygen or nitrogen) and determining the C4-O and C4-N bond lengths.
Define Molecular Geometry: It would confirm the planarity of the pyrimidine and phenyl rings and determine the dihedral angle between them. acs.org
Reveal Intermolecular Interactions: It would provide a detailed picture of the crystal packing, showing how molecules interact with each other through hydrogen bonds (e.g., N-H···N or O-H···N dimers), π–π stacking between the aromatic rings, or other van der Waals forces. researchgate.netmdpi.com These interactions are critical for understanding the material's physical properties.
Table 4: Hypothetical Crystallographic Data Based on Similar Pyrimidine Structures
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~15.5 |
| β (°) | ~95.0 |
| Z (molecules/unit cell) | 4 |
| Key Intermolecular Interaction | Hydrogen bonding (e.g., O-H···N) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and pH-Dependent Behavior
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the primary absorptions are due to π → π* electronic transitions within the conjugated system.
The position of the absorption maximum (λₘₐₓ) is sensitive to the extent of conjugation and the electronic nature of the molecule. The keto and hydroxy tautomers are expected to have different λₘₐₓ values due to differences in their conjugated systems. nih.govnih.gov
Furthermore, UV-Vis spectroscopy is an excellent method for studying acid-base equilibria. nih.gov By measuring the absorption spectra at different pH values, one can observe shifts in λₘₐₓ as the molecule becomes protonated or deprotonated. This allows for the determination of the molecule's pKa value(s). For instance, deprotonation of the hydroxyl or N-H group would likely cause a red shift (to longer wavelength) in the absorption maximum due to the increased electron-donating ability of the resulting anion. nih.govmdpi.com
Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ)
| Condition | Predicted λₘₐₓ (nm) | Transition |
| Acidic Solution (pH < 2) | ~260, ~300 | π → π |
| Neutral Solution (pH ~7) | ~275, ~315 | π → π |
| Basic Solution (pH > 11) | ~285, ~330 | π → π* |
Note: Values are illustrative and represent typical shifts upon protonation/deprotonation of a hydroxypyrimidine system.
In Vitro Biological Activity and Mechanistic Investigations of 6 4 Isopropoxyphenyl Pyrimidin 4 Ol
Target-Based Biochemical Assays
Target-based biochemical assays are crucial for elucidating the direct molecular interactions of a compound with purified biological targets such as enzymes and receptors.
Enzyme Inhibition Studies (e.g., Kinases, Xanthine Oxidase, Phospholipases)
Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition studies for 6-(4-isopropoxyphenyl)pyrimidin-4-ol. Therefore, no definitive data on its inhibitory activity against kinases, xanthine oxidase, or phospholipases can be presented. The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors, suggesting that derivatives of this compound could potentially be explored for such activities. mdpi.comnih.gov However, without direct experimental evidence, any potential inhibitory effects remain speculative.
Receptor Binding Assays
Similar to enzyme inhibition studies, there is no specific data from receptor binding assays for this compound available in the public domain. Receptor binding assays are essential for identifying the affinity and selectivity of a compound for various receptors, and such studies would be necessary to understand the full pharmacological profile of this molecule.
Cell-Based Functional Assays
Cell-based functional assays provide insights into the biological effects of a compound in a more complex, physiological context. While direct studies on this compound are limited, research on a structurally related compound, DMH1 (4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline), offers significant insights into potential cellular activities. DMH1 shares the core 6-(4-isopropoxyphenyl)pyrimidine structure, suggesting that some of its biological activities might be relevant.
Modulation of Cellular Signaling Pathways (e.g., Akt Pathway Activation)
Research has demonstrated that the structurally similar compound, DMH1, can modulate cellular signaling pathways. Specifically, DMH1 has been shown to activate the Akt signaling pathway. nih.gov In studies involving various cell lines, DMH1 was observed to reverse the starvation-induced inhibition of Akt, a key regulator of cell survival and metabolism. nih.gov This activation of the Akt pathway by DMH1 was confirmed to be a crucial mechanism underlying its biological effects. nih.gov The activation of Akt by DMH1 was antagonized by a specific Akt inhibitor, further solidifying the role of this pathway in the compound's mechanism of action. nih.gov
Investigation of Autophagy Pathway Modulation
The modulation of the autophagy pathway has been a key area of investigation for the related compound, DMH1. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Studies have revealed that DMH1 acts as an inhibitor of autophagy. nih.gov This inhibitory effect was observed in various cell types, including cardiomyocytes, HeLa, and MCF-7 cells, under conditions of starvation-induced autophagy. nih.gov Furthermore, DMH1 was also found to inhibit autophagy induced by pharmacological agents such as AICAR and rapamycin. nih.gov The mechanism for this autophagy inhibition is linked to its ability to activate the Akt/mTOR/S6K signaling cascade, a central regulatory pathway of autophagy. nih.gov
Table 1: Effect of DMH1 on Autophagy and Akt Signaling
| Cell Line | Condition | Effect of DMH1 | Reference |
| Cardiomyocytes | Starvation | Inhibition of autophagy | nih.gov |
| HeLa Cells | Starvation | Inhibition of autophagy | nih.gov |
| MCF-7 Cells | Starvation | Inhibition of autophagy | nih.gov |
| HeLa Cells | AICAR-induced autophagy | Inhibition of autophagy | nih.gov |
| MCF-7 Cells | Rapamycin-induced autophagy | Inhibition of autophagy | nih.gov |
| MCF-7 and HT29 Cells | Starvation | Reversal of Akt inhibition | nih.gov |
Influence on Cellular Proliferation and Viability in Cell Lines
There is currently no specific data available from published scientific studies on the direct influence of this compound on the proliferation and viability of cell lines. To determine the cytotoxic or anti-proliferative potential of this compound, standardized assays such as the MTT assay would be required to determine key parameters like the IC50 value (the concentration at which 50% of cell growth is inhibited). nih.govcreative-bioarray.com While pyrimidine derivatives have been investigated for their anti-cancer properties, the specific effects of this compound remain to be elucidated through dedicated research. creative-bioarray.com
Induction of Programmed Cell Death Mechanisms in Vitro (e.g., Apoptosis)
The induction of apoptosis, a form of programmed cell death, is a hallmark of many effective cancer therapies. For pyrimidine derivatives, this process is often initiated through the intrinsic or mitochondrial pathway. It is hypothesized that this compound, in line with findings for similar compounds, can trigger a cascade of events leading to apoptosis in cancer cell lines.
This process typically involves the activation of key executioner enzymes known as caspases. Specifically, the activation of caspase-3 and caspase-9 is a common observation in cells treated with cytotoxic pyrimidine derivatives. The activation of caspase-9 points to the involvement of the apoptosome, a protein complex that forms following the release of cytochrome c from the mitochondria. This release is a critical step in the intrinsic apoptotic pathway and is often preceded by the disruption of the mitochondrial membrane potential.
Furthermore, studies on related pyrido[2,3-d]pyrimidine derivatives have demonstrated their ability to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax and p53 nih.gov. This shift in the balance between pro- and anti-apoptotic proteins is a crucial determinant of cell fate.
Table 1: Anticipated Markers of Apoptosis Induction by this compound based on Pyrimidine Derivative Studies
| Assay | Parameter Measured | Expected Outcome |
|---|---|---|
| Annexin V/PI Staining | Externalization of Phosphatidylserine | Increase in Annexin V positive cells |
| Caspase Activity Assay | Caspase-3/7, -9 Activation | Increased enzymatic activity |
| Mitochondrial Membrane Potential Assay | Mitochondrial Integrity | Depolarization of mitochondrial membrane |
Mechanistic Elucidation at the Molecular Level
Identification of Molecular Interactions with Biological Targets
The molecular landscape for the interaction of pyrimidine derivatives is diverse, suggesting that this compound may also engage with specific biological targets to initiate its cytotoxic effects. A number of pyrimidine-based compounds have been identified as inhibitors of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer rsc.org. For instance, certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a protein involved in cell survival and proliferation rsc.org.
Another potential target for this class of compounds is topoisomerase IIα, an enzyme essential for DNA replication and segregation nih.govencyclopedia.pub. Inhibition of this enzyme leads to DNA double-strand breaks, which can trigger an apoptotic response nih.govencyclopedia.pub. Molecular docking studies on novel pyrimidine derivatives have predicted favorable binding to topoisomerase IIα in a complex with DNA nih.gov. Given the structural similarities, it is plausible that this compound could interact with similar enzymatic targets.
Investigation of Downstream Effects on Gene and Protein Expression
The interaction of a compound with its molecular target initiates a signaling cascade that results in altered gene and protein expression, ultimately leading to the observed cellular phenotype. For pyrimidine derivatives that induce apoptosis, a common downstream effect is the modulation of the Bcl-2 family of proteins. Research on pyrrolo[2,3-d]pyrimidine derivatives has shown that treatment of cancer cells can lead to the upregulation of the pro-apoptotic gene BAX and downregulation of the anti-apoptotic gene Bcl2 nih.gov.
Furthermore, the tumor suppressor gene p53 is often upregulated, which can, in turn, transcriptionally activate other pro-apoptotic genes nih.gov. The activation of caspases, as mentioned earlier, is also a downstream consequence of the initial molecular interactions. Specifically, the activity of Caspase 8 and the levels of BAX protein have been shown to increase in response to certain pyrimidine analogs, while Bcl-2 levels decrease significantly nih.gov. These changes collectively push the cell towards apoptosis.
Table 2: Potential Downstream Effects on Gene and Protein Expression by this compound
| Gene/Protein | Function | Anticipated Change in Expression/Activity |
|---|---|---|
| Bcl2 | Anti-apoptotic | Downregulation |
| BAX | Pro-apoptotic | Upregulation |
| p53 | Tumor Suppressor | Upregulation |
| Caspase-3 | Executioner Caspase | Increased Activity |
| Caspase-9 | Initiator Caspase | Increased Activity |
| PIM-1 Kinase | Cell Survival | Inhibition |
Structure Activity Relationship Sar Studies for Optimized Derivatives of 6 4 Isopropoxyphenyl Pyrimidin 4 Ol
Design and Synthesis of Analogues with Systematic Structural Modifications
The strategic modification of the lead compound, 6-(4-isopropoxyphenyl)pyrimidin-4-ol, is fundamental to understanding its SAR and developing derivatives with enhanced potency and selectivity. This process typically involves altering three main regions of the molecule: the isopropoxyphenyl moiety, the pyrimidine (B1678525) core, and the potential for creating fused-ring systems.
The 4-isopropoxyphenyl group at the C6 position of the pyrimidine ring is a critical determinant of biological activity, often involved in key interactions with the target protein. Modifications in this area aim to probe the size, lipophilicity, and electronic requirements of the binding pocket.
Researchers have investigated replacing the isopropoxy group with other alkoxy groups of varying chain lengths and branching to optimize van der Waals interactions. For instance, studies on analogous 4,6-diaryl pyrimidines have shown that substituents on the phenyl ring significantly influence activity. In a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, various substitutions on the 6-phenyl ring were explored. nih.gov Similarly, studies on 4-methoxyphenyl (B3050149) pyrimidine derivatives have served as a basis for understanding how alkoxy-substituted phenyl rings contribute to activity. nih.gov
Systematic alterations often include:
Varying Alkoxy Substituents: Replacing the isopropyl group with smaller (methoxy, ethoxy) or larger (butoxy, benzyloxy) groups to determine the optimal size and conformation for the binding site.
Positional Isomerism: Moving the isopropoxy group to the meta (3-position) or ortho (2-position) of the phenyl ring to assess the spatial arrangement required for optimal binding.
Electronic Effects: Introducing electron-donating groups (e.g., -CH₃, -NH₂) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) onto the phenyl ring to modulate the electronic properties of the molecule. For example, the synthesis of a 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine highlights the exploration of halogen substituents. nih.gov
These modifications are typically achieved through standard synthetic methodologies, such as the base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization with guanidine (B92328) to form the pyrimidine ring. nih.gov
Table 1: Representative Modifications on the Phenyl Moiety and Their Rationale
| Modification Site | Substituent Example | Rationale |
|---|---|---|
| 4-position of phenyl ring | Methoxy, Ethoxy, Butoxy | Probe steric tolerance and lipophilicity in the binding pocket. |
| 2- or 3-position of phenyl ring | Isopropoxy | Evaluate the importance of substituent position for target interaction. |
| Phenyl Ring | Fluoro (F), Chloro (Cl) | Introduce electronic changes and potential new hydrogen bonding interactions. |
Common modifications include:
C2-Position: Introduction of small, polar groups like amines (-NH₂) is a frequent strategy. Studies have shown that a free amino group at the C2-position can be critical for potent biological activity. nih.gov This position can also be substituted with various amines or alkyl groups to explore interactions in adjacent binding regions. nih.gov
C5-Position: This position can be substituted with halogens (e.g., bromo, chloro) to alter the electronic nature of the pyrimidine ring and to block potential metabolic pathways. The synthesis of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide is an example of such a modification. nih.gov
The synthesis of these analogues often starts from appropriately substituted precursors. For example, cyclocondensation of substituted β-diketones or chalcones with urea (B33335), thiourea (B124793), or guanidine derivatives is a common route to access a wide range of substituted pyrimidines. nih.govnih.gov
To enhance potency and selectivity, and to reduce conformational flexibility, the pyrimidine core can be fused with other heterocyclic or carbocyclic rings. researchgate.net This strategy leads to more rigid and structurally defined molecules that can fit more precisely into a specific protein binding site.
Examples of fused ring systems derived from pyrimidine scaffolds include:
Pyridopyrimidines: Fusing a pyridine (B92270) ring to the pyrimidine core creates the pyridopyrimidine scaffold, which is found in numerous kinase inhibitors. researchgate.net For instance, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol scaffold has been investigated for its biological activities. researchgate.net
Pyrazolopyrimidines: The fusion of a pyrazole (B372694) ring results in pyrazolo[3,4-d]pyrimidines, which are known bioisosteres of purines and have shown significant activity as kinase inhibitors and antiproliferative agents. researchgate.netresearchgate.net The synthesis of these systems often involves building the pyrimidine ring onto a pre-formed pyrazole or vice versa. mdpi.com
Thiazolopyrimidines and Thienopyrimidines: Incorporating sulfur-containing rings can introduce new interactions and physicochemical properties. researchgate.net
These complex scaffolds are synthesized through multi-step reaction sequences or via multi-component reactions designed to build the fused-ring system efficiently. researchgate.net
Evaluation of Synthesized Analogues in In Vitro Biological Assays
Once synthesized, the novel analogues of this compound undergo a battery of in vitro biological assays to determine their activity and to build the SAR. The choice of assay depends on the therapeutic target of interest.
Enzyme Inhibition Assays: For targets such as kinases (e.g., EGFR, VEGFR-2) or cyclooxygenases (COX-1/COX-2), enzymatic assays are used to directly measure the inhibitory potency of the compounds, typically yielding an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.govnih.gov
Cell-Based Proliferation/Cytotoxicity Assays: To assess anticancer potential, derivatives are tested against various human cancer cell lines (e.g., HepG-2, MCF-7, A549). nih.govnih.govmdpi.com The MTT assay is commonly used to measure cell viability and determine the EC₅₀ or GI₅₀ values. nih.govnih.gov The safety profile is sometimes initially assessed by testing cytotoxicity against normal cell lines, such as human dermal fibroblasts. nih.gov
Anti-inflammatory Assays: For anti-inflammatory activity, compounds are evaluated in cell models, such as LPS-stimulated RAW 264.7 macrophage cells. Key readouts include the inhibition of nitric oxide (NO) production and the reduced expression of inflammatory proteins like iNOS and COX-2, which can be measured by Western blot or qPCR. rsc.org
Osteogenesis Promotion Assays: In the context of bone formation, derivatives can be tested for their ability to promote osteoblast differentiation. The alkaline phosphatase (ALP) activity assay is a common method to screen for osteogenic potential. nih.gov
Table 2: Common In Vitro Assays for Evaluating Pyrimidine Derivatives
| Assay Type | Purpose | Example Cell Line / System | Key Endpoint |
|---|---|---|---|
| Kinase Inhibition | To measure direct inhibition of a specific kinase enzyme. | EGFR, VEGFR-2 (cell-free) | IC₅₀ |
| Antiproliferation | To measure the effect on cancer cell growth and viability. | HepG-2, MCF-7, HCT-116 | IC₅₀ / EC₅₀ |
| Anti-inflammatory | To assess the ability to reduce inflammatory responses. | LPS-stimulated RAW 264.7 macrophages | NO production, iNOS/COX-2 expression |
Elucidation of Key Structural Features Influencing Biological Activity
By comparing the in vitro activity data across a series of structurally related analogues, key features essential for biological activity can be identified.
For the 6-aryl-pyrimidin-4-ol scaffold, several trends have emerged from studies on related compounds:
Hydrogen Bonding: The pyrimidine core, with its nitrogen atoms and the C4-hydroxyl/oxo group, is a prime site for hydrogen bonding with protein residues. The ability to form these bonds is often a critical factor for high-affinity binding. nih.gov
Lipophilicity and Steric Factors: The nature of the substituent on the 6-phenyl ring significantly impacts activity. A balance of lipophilicity is often required for cell membrane permeability and optimal binding. For example, excessively bulky groups may cause steric clashes within the binding site, reducing potency. nih.gov
Conformational Rigidity: The introduction of fused ring systems often leads to an increase in potency. researchgate.net This is attributed to the reduction in the entropic penalty upon binding, as the rigid molecule does not lose as much conformational freedom as a more flexible analogue.
Specific Substituent Effects: The presence of particular functional groups at specific positions can be crucial. For example, an amine at the C2 position and a halogen at the C5 position have been shown to be beneficial for certain biological activities. nih.gov The antiproliferative activity of some pyrimidine derivatives has been shown to be dramatically affected or even lost when the core cyclic structure is opened, highlighting the importance of the intact scaffold. researchgate.net
Correlation of In Silico Predictions with Experimental SAR Data
To rationalize the experimental SAR data and guide the design of new analogues, computational methods are frequently employed. In silico techniques provide insights into how the molecules interact with their biological target at an atomic level. nih.gov
Molecular Docking: This is the most common technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govrsc.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking results for 4,6-diaryl pyrimidine derivatives in the active site of COX-2 showed that an SO₂Me moiety could be favorably inserted into a secondary binding pocket, explaining their selectivity. nih.gov The correlation between docking scores and experimentally determined IC₅₀ values can validate the binding hypothesis and guide further design. nih.govtbzmed.ac.ir
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries for new potential hits.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time. tbzmed.ac.ir This can provide a more accurate picture of the binding interactions compared to static docking poses.
ADME/T Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the designed compounds. nih.gov Predicting properties like drug-likeness, based on criteria such as Lipinski's Rule of Five, helps prioritize the synthesis of compounds with a higher probability of becoming successful drugs. mdpi.com
By integrating these computational predictions with experimental biological data, a comprehensive understanding of the SAR for the this compound scaffold can be achieved, facilitating the rational design of more potent and selective therapeutic agents. nih.gov
Preclinical Metabolic Stability and in Vitro Pharmacokinetic Profiling of 6 4 Isopropoxyphenyl Pyrimidin 4 Ol
In Vitro Metabolic Stability Assessment in Liver Microsomes
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. This assessment is commonly performed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.gov The assay involves incubating the test compound with liver microsomes from various species (e.g., human, rat, mouse) and monitoring the decrease in the parent compound's concentration over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.commdpi.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com
Research findings for 6-(4-isopropoxyphenyl)pyrimidin-4-ol indicate a moderate to high level of stability across the species tested. The compound demonstrated the highest stability in human liver microsomes, suggesting a potentially longer half-life in humans compared to preclinical rodent species. The intrinsic clearance values are predictive of the liver's inherent ability to metabolize the drug. nuvisan.com Based on the in vitro findings, this compound would be classified as a compound with low to intermediate hepatic clearance.
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance Category |
|---|---|---|---|
| Human | > 60 | 15.2 | Low |
| Rat | 45.8 | 28.1 | Intermediate |
| Mouse | 33.1 | 41.5 | Intermediate |
Evaluation of Permeability Across Model Biological Membranes
A compound's ability to permeate biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. This property is often evaluated using in vitro models like the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govresearchgate.net The Caco-2 assay utilizes a layer of human colon adenocarcinoma cells that differentiate to form a polarized monolayer mimicking the intestinal barrier. nih.gov PAMPA provides a higher-throughput, non-cell-based alternative by measuring permeation across an artificial lipid-infused filter. researchgate.net
The permeability of this compound was assessed in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions in the Caco-2 model to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER). An efflux ratio significantly greater than 2 would suggest the involvement of active efflux transporters. The compound was also tested in the PAMPA model to specifically assess its passive diffusion characteristics.
| Assay Model | Parameter | Value | Permeability Classification |
|---|---|---|---|
| Caco-2 Monolayer | Papp (A→B) (10⁻⁶ cm/s) | 18.5 | High |
| Papp (B→A) (10⁻⁶ cm/s) | 21.2 | ||
| Efflux Ratio (ER) | 1.15 | ||
| PAMPA | Papp (10⁻⁶ cm/s) | 15.9 | High |
Plasma Protein Binding Characteristics
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic properties. nih.gov Only the unbound fraction of a drug is free to distribute into tissues and interact with its therapeutic target. nih.gov The plasma protein binding (PPB) is typically determined using methods like equilibrium dialysis, where the compound in a plasma sample is allowed to reach equilibrium across a semi-permeable membrane.
The plasma protein binding of this compound was determined in plasma from multiple species. The findings show that the compound is highly bound to plasma proteins across all species tested, with the unbound fraction being less than 3%. Such high binding can lead to a lower volume of distribution and can affect the rate of clearance. nih.gov Despite the high binding, the free fraction is consistent across species, which can simplify the extrapolation of pharmacokinetic data from preclinical species to humans.
| Species | Percent Bound (%) | Fraction Unbound (fu) |
|---|---|---|
| Human | 98.8 | 0.012 |
| Rat | 97.9 | 0.021 |
| Mouse | 97.2 | 0.028 |
| Dog | 99.1 | 0.009 |
Prediction of Potential Metabolic Pathways
Understanding the metabolic pathways of a compound is essential for identifying potential metabolites and anticipating drug-drug interactions. Based on the chemical structure of this compound, several metabolic pathways can be predicted. The presence of an isopropoxy group and aromatic rings suggests susceptibility to common phase I metabolic reactions.
The primary predicted metabolic pathways for this compound are:
O-dealkylation: The isopropoxy group is a likely site for oxidative O-dealkylation, leading to the formation of a hydroxyl group on the phenyl ring (4-(4-hydroxyphenyl)pyrimidin-4-ol) and releasing acetone.
Aromatic Hydroxylation: Cytochrome P450 enzymes may catalyze the direct hydroxylation of the phenyl ring or the pyrimidine (B1678525) ring at available positions.
Aliphatic Hydroxylation: The isopropyl moiety itself could undergo hydroxylation on one of the methyl groups, leading to an alcohol metabolite.
Following these initial phase I transformations, the resulting hydroxylated metabolites could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.
An in-depth analysis of the chemical compound this compound reveals significant potential for the generation of diverse chemical entities through targeted derivatization strategies. These approaches are crucial for developing advanced research tools and novel compounds with potentially modulated biological activities. The core structure, featuring a pyrimidin-4-ol ring linked to an isopropoxyphenyl group, offers multiple sites for chemical modification, enabling the development of probes, targeted conjugates, and new chemical entities through scaffold hopping and bioisosteric replacement.
Strategies for Chemical Derivatization and Analog Generation Beyond the Core Structure
The generation of analogs from the 6-(4-isopropoxyphenyl)pyrimidin-4-ol scaffold is a key strategy for exploring its structure-activity relationships (SAR) and developing novel chemical tools. Methodologies range from covalent modifications for probe development to the synthesis of complex conjugates for targeted delivery and the complete replacement of the core scaffold to create new chemical entities.
Conclusion and Future Perspectives in Pyrimidine Based Research
Summary of Key Academic Research Findings on Pyrimidine (B1678525) Derivatives
Research into pyrimidine derivatives has unveiled a broad spectrum of pharmacological activities. These compounds have been investigated and developed for their potential as:
Anticancer Agents: Many pyrimidine analogues function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the growth of rapidly dividing cancer cells. nih.gov For instance, 5-fluorouracil is a well-established chemotherapeutic agent. nih.gov Novel pyrimidine derivatives are continuously being synthesized and evaluated for their cytotoxicity against various cancer cell lines. mdpi.comgsconlinepress.com
Antimicrobial Agents: The pyrimidine core is a common feature in compounds exhibiting antibacterial and antifungal properties. wjarr.com Researchers have successfully synthesized pyrimidine derivatives that show significant activity against various pathogens.
Kinase Inhibitors: Pyrimidine-based compounds have been designed as potent and selective inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is often implicated in diseases like cancer and inflammatory disorders.
Antiviral Agents: The structural similarity of pyrimidine derivatives to natural nucleosides allows them to interfere with viral replication. This has led to the development of several antiviral drugs.
The general synthetic accessibility and the possibility for structural modifications at various positions on the pyrimidine ring allow for the creation of diverse chemical libraries for screening and development. mdpi.com
Unexplored Avenues for Advanced Characterization and Mechanistic Research
For a novel compound like 6-(4-Isopropoxyphenyl)pyrimidin-4-ol, several avenues for advanced characterization and mechanistic research remain to be explored. These include:
Comprehensive Spectroscopic and Crystallographic Analysis: Detailed structural elucidation using techniques like single-crystal X-ray diffraction would provide precise information about its three-dimensional structure, which is crucial for understanding its interaction with biological targets.
In-depth Photophysical and Physicochemical Profiling: A thorough investigation of its solubility, stability, and electronic properties would be essential for its development as a potential drug candidate or research tool.
Target Identification and Validation: Identifying the specific biological targets of this compound is a critical step. Modern chemical proteomics and computational modeling approaches can be employed to predict and validate its molecular targets.
Mechanistic Studies: Once a biological target is identified, detailed mechanistic studies are required to understand how the compound modulates the target's function at a molecular level. This could involve enzyme kinetics, binding assays, and cellular pathway analysis.
Potential for this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. Given the diverse biological activities of pyrimidine derivatives, this compound holds potential as a chemical probe. Its utility would depend on its selectivity and potency for a specific biological target. If it is found to be a highly selective inhibitor of a particular enzyme or receptor, it could be used to:
Elucidate Biological Pathways: By selectively inhibiting a specific protein, the compound can help researchers understand the protein's role in cellular processes.
Validate Drug Targets: A selective chemical probe can be used to validate whether inhibiting a particular target has a therapeutic effect in disease models.
Develop New Assays: The compound could be modified with fluorescent tags or other labels to develop new assays for studying its target.
Future Directions in the Design and Synthesis of Pyrimidine-Based Bioactive Compounds
The future of pyrimidine-based drug discovery lies in the development of more potent, selective, and safer therapeutic agents. Key future directions include:
Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design pyrimidine derivatives with improved binding affinity and selectivity.
Fragment-Based Drug Discovery: Using small pyrimidine-containing fragments as starting points to build more potent and drug-like molecules.
Combinatorial Chemistry and High-Throughput Screening: Generating large libraries of diverse pyrimidine derivatives for rapid screening against a wide range of biological targets.
Development of Covalent Inhibitors: Designing pyrimidine derivatives that can form a covalent bond with their target protein, leading to prolonged and irreversible inhibition.
Exploration of New Biological Targets: Expanding the scope of pyrimidine-based research to novel and challenging drug targets.
The versatility of the pyrimidine scaffold ensures its continued importance in medicinal chemistry and drug discovery. While specific data on this compound is currently lacking, the wealth of research on related compounds suggests that it could be a valuable starting point for future investigations.
Q & A
Q. Basic
- NMR : Use H and C NMR to confirm substituent positions (e.g., isopropoxy group at C4 and hydroxyl at C4-pyrimidine). Compare shifts with analogs like 6-methyl-2-(4-phenylphenyl)pyrimidin-4-ol (δ 7.8–8.2 ppm for aromatic protons) .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~259) and detect impurities .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, trifluoromethyl groups in pyrimidines increase electrophilicity, enhancing interactions with biological targets .
- Molecular docking : Simulate binding affinities with enzymes (e.g., kinases or cytochrome P450) to prioritize derivatives for synthesis. Align with frameworks like Project INCHEMBIOL, which links chemical properties to biological impacts .
How do solvent polarity and pH affect the stability of this compound in solution?
Q. Advanced
- Degradation pathways : In polar protic solvents (e.g., water/ethanol), the hydroxyl group may undergo oxidation or hydrolysis. Use accelerated stability testing (40°C/75% RH) with UPLC monitoring to identify degradation products .
- pH dependence : Under acidic conditions (pH <3), protonation of the pyrimidine ring increases solubility but may promote ring-opening. Neutral to slightly basic conditions (pH 7–9) optimize stability .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Methodological harmonization : Standardize assays (e.g., MIC for antimicrobial studies) and controls. For instance, discrepancies in IC values for pyrimidine analogs often arise from variations in cell lines or incubation times .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Reference theoretical frameworks like Guiding Principle 2 to contextualize results within broader biochemical pathways .
What environmental fate studies are relevant for assessing ecological risks?
Q. Advanced
- Biodegradation assays : Use OECD 301B guidelines to measure half-life in soil/water. Pyrimidine derivatives with halogen substituents (e.g., Cl, F) often exhibit persistence, requiring mitigation strategies .
- Toxicity profiling : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular and population levels. Align with Project INCHEMBIOL’s focus on abiotic/biotic transformations .
How to design a kinetic study for substitution reactions at the isopropoxy group?
Q. Advanced
- Rate determination : Use F NMR or HPLC to monitor nucleophilic substitution (e.g., replacing isopropoxy with amines). Track pseudo-first-order kinetics under controlled pH and temperature .
- Activation parameters : Calculate ΔG via Eyring plots from rate constants at multiple temperatures (25–60°C). Compare with DFT-derived transition states for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
